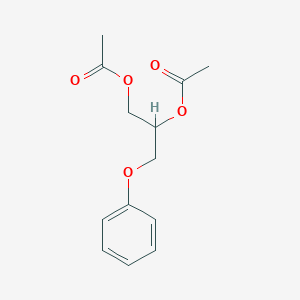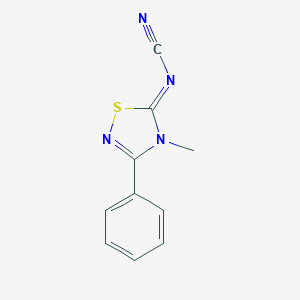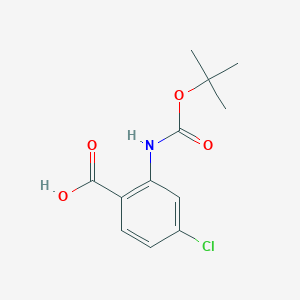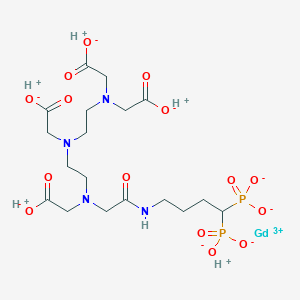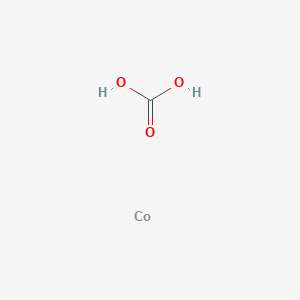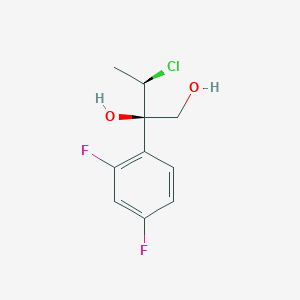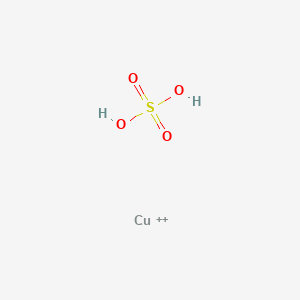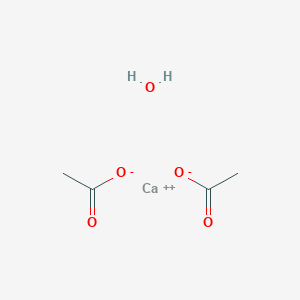
Mercuric bromide
Descripción general
Descripción
Mercuric bromide, also known as mercury(II) bromide, is an inorganic compound with the chemical formula HgBr₂. It is a white crystalline solid that is highly toxic and primarily used in chemical synthesis and analytical chemistry. The compound is known for its ability to form complexes with various ligands and is used in several specialized applications.
Mecanismo De Acción
Target of Action
Mercuric bromide primarily targets the active transport of sodium . It interacts with a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier .
Mode of Action
The mechanism of action of this compound involves a firm attachment of mercury to a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier . In either case, the transporting system fails .
Biochemical Pathways
This compound affects the biochemical pathways related to the active transport of sodium . The compound’s interaction with its targets leads to the failure of the sodium transporting system .
Pharmacokinetics
Like all mercury salts, it is highly toxic .
Result of Action
The result of this compound’s action is the disruption of the active transport of sodium, leading to the failure of the sodium transporting system . This can have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it reacts violently with elemental indium at high temperatures and, when exposed to potassium, can form shock-sensitive explosive mixtures . Furthermore, it is sensitive to light and somewhat soluble in water .
Disclaimer: this compound is highly toxic and should be handled with extreme caution . This information is provided for educational purposes only and should not be used for illegal activities. Always follow safety guidelines when handling dangerous substances.
Análisis Bioquímico
Biochemical Properties
Mercuric bromide plays a crucial role in biochemical reactions, particularly in the Koenigs–Knorr reaction, which forms glycoside linkages on carbohydrates . It is also used to test for the presence of arsenic by reacting with arsine gas to form a colored complex . This compound interacts with various enzymes and proteins, often inhibiting their activity due to its high affinity for sulfhydryl groups. This interaction can disrupt the normal function of enzymes and proteins, leading to significant biochemical changes.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can induce oxidative stress, leading to the production of reactive oxygen species (ROS) that damage cellular components such as lipids, proteins, and DNA . This compound can also interfere with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound exposure can lead to alterations in histopathology and cytology, indicating cellular stress . Additionally, it can cause apoptosis or programmed cell death, further affecting cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to sulfhydryl groups in proteins and enzymes, inhibiting their activity and disrupting normal cellular functions . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. This compound can also cause changes in gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s overall toxic effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light . Long-term exposure to this compound can lead to cumulative toxic effects on cellular function, including persistent oxidative stress and damage to cellular components . In vitro and in vivo studies have shown that prolonged exposure can result in significant cellular and tissue damage.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild toxicity, while higher doses can lead to severe toxic effects, including damage to the kidneys, liver, and central nervous system . Animal studies have reported alterations in testicular tissue, increased fetal resorption rates, and developmental abnormalities at high doses of this compound . These findings highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can disrupt normal metabolic processes by inhibiting key enzymes involved in cellular metabolism . This disruption can lead to changes in metabolic flux and metabolite levels, further contributing to the compound’s toxic effects. Additionally, this compound can interfere with the detoxification pathways in the liver, leading to the accumulation of toxic metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via membrane transporters and distributed to different cellular compartments . The compound can also bind to transport proteins, facilitating its movement within the cell . Once inside the cell, this compound can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its toxic effects .
Subcellular Localization
This compound’s subcellular localization is critical to its activity and function. The compound can localize to specific compartments within the cell, such as the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, this compound can interact with nuclear proteins, affecting gene expression and cellular regulation . These localization patterns are influenced by targeting signals and post-translational modifications that direct the compound to specific cellular sites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Mercuric bromide can be synthesized through the direct reaction of elemental mercury with bromine. The reaction is typically carried out in a controlled environment to ensure safety and efficiency:
Hg+Br2→HgBr2
Industrial Production Methods: In industrial settings, this compound is produced by reacting mercury with bromine in a solvent such as carbon tetrachloride. The reaction is exothermic and must be carefully controlled to prevent overheating and ensure complete conversion of mercury to this compound.
Types of Reactions:
Oxidation and Reduction: this compound can undergo redox reactions, where it can be reduced to elemental mercury or oxidized to higher oxidation states.
Substitution: It can participate in substitution reactions, where the bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Aqueous Ammonia: Reacts with this compound to form white amido salts and metallic mercury.
Sodium Hydroxide: Produces yellow mercury(II) oxide and water.
Reducing Agents: Such as tin(II) chloride and iron(II) sulfate, reduce this compound to elemental mercury.
Major Products:
Mercury(II) oxide (HgO): Formed in reactions with bases like sodium hydroxide.
Metallic Mercury (Hg): Produced in reduction reactions.
Aplicaciones Científicas De Investigación
Mercuric bromide has several applications in scientific research:
Analytical Chemistry: Used as a reagent in the Koenigs-Knorr reaction to form glycoside linkages on carbohydrates.
Detection of Arsenic: Utilized in tests for arsenic presence, where arsenic is converted to arsine gas and detected using this compound.
Coordination Chemistry: Forms complexes with various ligands, which are studied for their structural and electronic properties.
Electrochemical Sensors: Employed in the development of sensors for detecting mercuric ions in aqueous media.
Comparación Con Compuestos Similares
Mercuric bromide can be compared with other mercury(II) halides such as:
Mercuric Chloride (HgCl₂): Similar in structure and reactivity but more soluble in water.
Mercuric Iodide (HgI₂): Less soluble in water and forms different crystalline structures.
Mercuric Fluoride (HgF₂): More reactive due to the higher electronegativity of fluorine.
Uniqueness: this compound is unique in its ability to form stable complexes with a wide range of ligands, making it valuable in coordination chemistry and analytical applications.
Propiedades
IUPAC Name |
mercury(2+);dibromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Hg/h2*1H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYIMTKLQULBOO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Br-].[Br-].[Hg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2Hg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7789-47-1 | |
| Record name | Mercury dibromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MERCURIC BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P986675T8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Mercuric bromide has the molecular formula HgBr2 and a molecular weight of 360.4 g/mol. []
ANone: Various spectroscopic techniques have been employed to characterize this compound, including:
- Raman Spectroscopy: Provides information about vibrational modes of the molecule. This technique has been used to study molten this compound at high temperatures. []
- Infrared Spectroscopy: Similar to Raman, this technique provides complementary information about molecular vibrations. It has been used to study this compound complexes with molecules like 1,4-dioxane and tetrahydrofuran. []
- UV-Visible Spectroscopy: Useful for studying electronic transitions within the molecule. It has been employed to monitor reactions involving this compound, such as its use in spectrophotometric determination of arsenic in copper sulfate. []
- Photofragment Fluorescence (PFF) Spectroscopy: Enables real-time monitoring of this compound in gas phase. It involves using laser radiation to photolyze HgBr2 and detecting fluorescence from the resulting Hg atoms. []
- NMR Spectroscopy: Provides information about the structure and dynamics of molecules containing NMR-active nuclei. For instance, 199Hg NMR has been used to study the chemical shift anisotropy in methyl this compound. []
A: Yes, this compound is a white crystalline solid that is stable in air under normal conditions. [, ]
A: Yes, this compound has been used as a Lewis acid catalyst in organic synthesis. For example, it can promote the formation of glycosides from acetobromoglucose and pyrimidine derivatives. []
A: this compound, often in combination with mercuric cyanide, acts as a catalyst in the glycosylation reaction between cardenolide genins and per-acetylated 1-bromo-sugars. This method, utilizing Fétizon's reagent, provides a high-yielding and efficient route to cardiac glycosides. []
A: Yes, this compound is a highly toxic substance and should be handled with extreme caution. It can be harmful through inhalation, ingestion, and skin contact. [, ]
A: When working with this compound, appropriate personal protective equipment (gloves, lab coat, safety glasses) should always be worn. It is crucial to work in a well-ventilated area to minimize exposure. Proper waste disposal procedures must be followed to prevent environmental contamination. [, ]
- Direct X-ray Imaging: Thin films of this compound exhibit photoconductivity and have been explored as potential X-ray detectors. [, ]
- Laser Technology: this compound has been investigated as a potential lasing medium, particularly in blue/green lasers. Studies have focused on understanding its electron impact ionization and dissociative attachment processes. [, ]
- Analytical Chemistry: this compound can be used in the spectrophotometric determination of arsenic in certain materials. []
A: As a mercury compound, this compound poses environmental risks due to the toxicity of mercury and its ability to bioaccumulate in the food chain. []
A: Proper waste management and recycling procedures are essential to minimize the release of this compound into the environment. Research into safer alternatives for applications where this compound is currently used is crucial for reducing its overall environmental impact. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


